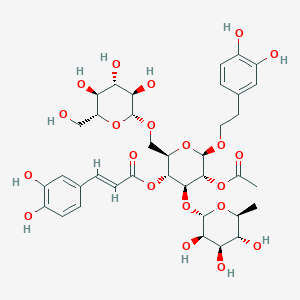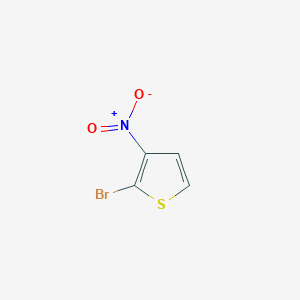
Ethyl 2-methoxyisonicotinate
Übersicht
Beschreibung
Ethyl 2-methoxyisonicotinate is a chemical compound with the molecular formula C9H11NO3 . It falls under the category of pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-methoxy-pyridine-4-carboxylate with lithium aluminium hydride in ether. The mixture is stirred for 2 hours at 5°C. After adding water, the mixture is filtered through diatomaceous earth and the pad is washed with ethyl acetate. The filtrate is then extracted with ethyl acetate and the combined extracts are washed with brine, dried (MgSO4), and the solvent is removed by evaporation to give 4-hydroxymethyl-2-methoxypyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 181.073898 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.19 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 254.5°C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Comparative Renal Toxicopathology of Antisense Oligonucleotides
This review focuses on the nephrotoxicity related to the administration of therapeutic oligonucleotides, particularly those with 2'-methoxy-ethyl (2'-MOE) modifications. The study provides a detailed understanding of renal microanatomy, physiology, and general mechanisms related to toxicity, which are crucial for evaluating the potential renal effects of various compounds, including possibly Ethyl 2-methoxyisonicotinate (Engelhardt, 2016).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes current knowledge on the biodegradation and fate of ETBE in soil and groundwater, including mechanisms of aerobic biodegradation and the role of microorganisms. The insights from this research can be analogous to understanding the environmental impact and degradation pathways of this compound (Thornton et al., 2020).
Chemical Recycling of Poly(ethylene terephthalate)
This paper covers research on the chemical recycling of PET, highlighting hydrolysis and glycolysis methods for recovering monomers and producing value-added materials. The methodologies and insights provided here can be useful for studies on the recycling or degradation products of this compound and its applications in polymer chemistry (Karayannidis & Achilias, 2007).
Ethylene Oxide: Cancer Evidence Integration and Dose–Response Implications
This review critically examines the classification of Ethylene Oxide as a known human carcinogen, reviewing epidemiological and toxicological evidence. The discussions on carcinogenicity assessments and dose-response implications are relevant for understanding the safety and regulatory aspects of chemical compounds, including this compound (Vincent et al., 2019).
Conversion of Plant Biomass to Furan Derivatives
This review analyzes advances in the synthesis of HMF from plant feedstocks and considers the use of HMF in producing various products. The processes and potential applications discussed could provide a framework for exploring the synthesis and applications of this compound from biomass or its use in creating new materials (Chernyshev et al., 2017).
Safety and Hazards
Wirkmechanismus
- Target of Action Ethyl 2-methoxyisonicotinate does not have well-documented specific targets. However, it is commonly used in scientific research, particularly in drug synthesis and organic chemistry studies.
Pharmacokinetics
Eigenschaften
IUPAC Name |
ethyl 2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZPGBZLGNFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546590 | |
| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105596-61-0 | |
| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)






![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
